molecular formula C11H10N4O2S B5113448 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide

2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide

Cat. No. B5113448
M. Wt: 262.29 g/mol
InChI Key: NFLSAWHDWNXEKT-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide, also known as MNCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important biomolecules such as DNA and RNA.
Biochemical and Physiological Effects:
2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation. 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has also been shown to have antimicrobial activity against a wide range of pathogenic bacteria and fungi. In vivo studies have demonstrated that 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide can reduce inflammation and oxidative stress, and improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has several advantages as a research tool, including its high potency, selectivity, and stability. 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors must be taken into consideration when designing experiments using 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide.

Future Directions

There are several future directions for research on 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide. One area of interest is the development of 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide. This could involve the identification of specific targets of 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide and the characterization of the downstream signaling pathways that are affected by 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide. Additionally, the development of new synthetic methods for 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide and its derivatives could facilitate the discovery of novel compounds with improved pharmacological properties.

Synthesis Methods

2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide can be synthesized through a multistep reaction process that involves the condensation of 2-methyl-4-nitroaniline with ethyl cyanoacetate, followed by cyclization and thionation. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been widely used in scientific research due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been used as a probe to study protein-ligand interactions and enzyme kinetics. In pharmacology, 2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide has been investigated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-4-9(15(16)17)2-3-10(7)14-6-8(5-12)11(13)18/h2-4,6,14H,1H3,(H2,13,18)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSAWHDWNXEKT-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2-methyl-4-nitroanilino)prop-2-enethioamide

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